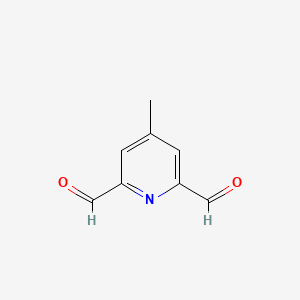

4-Methyl-2,6-pyridinedicarboxaldehyde

Description

Significance of Pyridine-Based Dicarboxaldehydes in Ligand Design and Molecular Architecture

Pyridine-based dicarboxaldehydes, and their derivatives like dicarboxylic acids and dicarboxamides, are of paramount importance in the realms of ligand design and molecular architecture. nii.ac.jpnih.gov The pyridine (B92270) ring, with its nitrogen atom, provides a well-defined coordination site for metal ions. nih.govresearchgate.net The presence of two aldehyde groups at the 2 and 6 positions allows for the construction of intricate molecular structures through various chemical reactions.

These compounds serve as fundamental components in supramolecular chemistry, where non-covalent interactions are harnessed to create large, well-organized assemblies. nih.govnih.govresearchgate.net The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, coupled with the reactivity of the aldehyde functionalities, enables the formation of diverse supramolecular structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These materials are investigated for applications in gas storage, catalysis, and sensing.

Furthermore, pyridine-based dicarboxaldehydes are crucial in the synthesis of macrocyclic ligands. These large, cyclic molecules can encapsulate metal ions with high selectivity and stability, mimicking the function of some metalloenzymes and finding use in areas like medical imaging and catalysis. rsc.org The rigid and planar nature of the pyridine ring imparts a degree of pre-organization to the ligand, which is beneficial for achieving strong and specific metal ion binding. The versatility of this scaffold allows for the introduction of various functional groups, profoundly affecting the physicochemical properties of the resulting molecules. nih.gov

Historical Context and Emerging Research Trajectories for 4-Methyl-2,6-pyridinedicarboxaldehyde

While the parent compound, 2,6-pyridinedicarboxaldehyde (B58191), has a more extensive history in chemical literature, the methylated analogue, this compound, represents a more recent focus of research. The introduction of a methyl group at the 4-position of the pyridine ring subtly alters the electronic properties and steric environment of the molecule, offering a means to fine-tune the characteristics of the resulting ligands and molecular architectures.

Historically, research on pyridine-2,6-dicarboxylic acid derivatives has been foundational. nii.ac.jp These compounds have been utilized as ligands for a variety of metals and as building blocks for bioactive molecules. nii.ac.jp The development of efficient synthetic routes to these scaffolds, including one-pot syntheses from simple precursors, has been a significant area of investigation. nii.ac.jpresearchgate.net

Emerging research trajectories for this compound and related compounds are centered on their application in advanced materials and functional systems. For instance, derivatives of pyridine-2,6-dicarboxamide are being explored for their ability to stabilize G-quadruplex DNA, indicating potential applications in anticancer therapies. nih.gov They are also being incorporated into fluorescent probes for the detection of specific analytes. chemicalbook.comsigmaaldrich.com The synthesis of novel polymers and resins incorporating this pyridine moiety is another active area of research, with potential applications in separation science and catalysis. chemicalbook.comsigmaaldrich.com

The strategic placement of the methyl group in this compound provides a valuable tool for researchers to modulate the properties of pyridine-based materials. This allows for systematic studies on structure-property relationships, which is crucial for the rational design of new molecules with desired functions.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

4-methylpyridine-2,6-dicarbaldehyde |

InChI |

InChI=1S/C8H7NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-5H,1H3 |

InChI Key |

IDHCSGVUFOFZJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2,6 Pyridinedicarboxaldehyde and Its Analogues

Established Synthetic Pathways for Pyridinedicarboxaldehydes and their Methylated Derivatives

The creation of pyridinedicarboxaldehydes, including their methylated forms, can be achieved through several established synthetic routes. These methods vary in their efficiency, reaction conditions, and applicability to different substituted precursors.

Conventional Multistep Synthetic Routes

Traditional approaches to synthesizing pyridinedicarboxaldehydes often involve multiple steps, starting from readily available pyridine (B92270) derivatives. A common strategy is the oxidation of 2,6-dimethylpyridine (B142122) to form the corresponding dicarboxylic acid, which is then converted to the dialdehyde (B1249045). wikipedia.orggoogle.com For instance, 2,6-lutidine can be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield pyridine-2,6-dicarboxylic acid. google.comgoogle.com This dicarboxylic acid can then be subjected to further reactions to obtain the desired dialdehyde.

Another multistep approach involves the halogenation of a precursor followed by cyclization and subsequent oxidation. For example, 1,7-pimelic acid or its diester can be halogenated to form a tetrahalogenated compound. This intermediate then undergoes a cyclization reaction with ammonia (B1221849) to create a dihydropyridine (B1217469) derivative, which is finally oxidized to pyridine-2,6-dicarboxylic acid. google.com

The conversion of 2,6-pyridinedimethanol (B71991) to 2,6-pyridinedicarboxaldehyde (B58191) is another key transformation. chemicalbook.com This can be achieved through oxidation using various reagents.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2,6-Lutidine | 1. KMnO4, H2O, 60-100°C; 2. HCl | Pyridine-2,6-dicarboxylic acid | 80% | google.com |

| 1,7-Pimelic acid | 1. Cl2, AlCl3; 2. NH3; 3. HNO3 | Pyridine-2,6-dicarboxylic acid | - | google.com |

| 2,6-Pyridinedimethanol | SeO2, Dioxane | 2,6-Pyridinedicarboxaldehyde | - | chemicalbook.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscholarsresearchlibrary.com This technique relies on the efficient heating of the reaction mixture through dielectric heating. nih.gov

In the context of pyridine-based heterocycles, microwave irradiation has been successfully employed in various synthetic transformations, including multicomponent reactions and cyclocondensations. mdpi.com For example, the synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines has been achieved through a one-pot, multi-component reaction of aldehydes, malononitrile, and thiophenol under microwave irradiation. mdpi.com While specific examples for the direct synthesis of 4-methyl-2,6-pyridinedicarboxaldehyde using microwaves are not extensively documented in the provided results, the general applicability of MAOS to the synthesis of substituted pyridines suggests its potential for this target molecule. mdpi.comresearchgate.net

One-Pot Reaction Strategies

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single procedure without the need for isolating intermediates. Several one-pot methods have been developed for the synthesis of substituted pyridine-2,6-dicarboxylic acid derivatives. researchgate.net

One such strategy involves the reaction of pyruvates and aldehydes, catalyzed by pyrrolidine-acetic acid, to form dihydropyran derivatives. These intermediates then react with ammonium (B1175870) acetate (B1210297) in the same pot to yield 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. researchgate.net This method has been shown to be effective for a variety of aldehydes, leading to the corresponding pyridine derivatives in good yields. researchgate.net

Another one-pot approach for the synthesis of xanthene derivatives utilizes 2,6-pyridinedicarboxylic acid as an organocatalyst in the condensation of substituted benzaldehydes and other reagents. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the utility of pyridinedicarboxylic acids in facilitating complex organic transformations.

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound often relies on the strategic manipulation of functional groups on the pyridine ring. This involves the conversion of related pyridine derivatives into the desired dicarboxaldehyde and the subsequent transformation of the aldehyde moieties.

Conversion of Related Pyridine Derivatives to Dicarboxaldehydes

A key transformation in the synthesis of pyridinedicarboxaldehydes is the oxidation of precursor molecules. 2,6-Pyridinedimethanol is a common precursor that can be oxidized to 2,6-pyridinedicarboxaldehyde. chemicalbook.comsigmaaldrich.com Various oxidizing agents can be employed for this purpose.

Similarly, the direct oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield pyridine-2,6-dicarboxylic acid, which can then be converted to the dialdehyde. google.com This oxidation can be performed using liquid phase catalytic oxidation with an oxygen-containing gas and a metal porphyrin catalyst. google.com

The reduction of pyridine-2,6-dicarboxylic acid or its esters is another route to the corresponding diol, which can then be oxidized. For instance, pyridine-2,6-dicarboxylic acid can be reduced directly to 2,6-pyridinedimethanol using a NaBH4/I2 system, simplifying a traditional three-step process into two steps. google.com

| Precursor | Reagent(s) | Product | Reference |

| 2,6-Pyridinedimethanol | Oxidizing agent | 2,6-Pyridinedicarboxaldehyde | chemicalbook.com |

| 2,6-Lutidine | O2, Metal porphyrin catalyst | Pyridine-2,6-dicarboxylic acid | google.com |

| Pyridine-2,6-dicarboxylic acid | NaBH4/I2, THF | 2,6-Pyridinedimethanol | google.com |

| Dimethyl 2,6-pyridinedicarboxylate | NaBH4, MeOH | 2,6-Pyridinedimethanol | chemicalbook.com |

Transformations of Aldehyde Moieties (e.g., to Nitriles)

The aldehyde functional groups in 2,6-pyridinedicarboxaldehyde are versatile and can be converted into other functional groups, such as nitriles. The conversion of aromatic aldehydes to nitriles can be achieved efficiently using microwave-assisted methods. eurjchem.com One approach involves the rapid conversion of the aldehyde to an oxime, followed by acetylation and elimination of acetic acid to yield the nitrile. eurjchem.com This transformation can be completed in a matter of minutes under microwave irradiation. eurjchem.com

The ability to perform such functional group interconversions is crucial for the synthesis of a wider range of pyridine-based compounds with diverse applications. ub.eduvanderbilt.educompoundchem.com

Coordination Chemistry of 4 Methyl 2,6 Pyridinedicarboxaldehyde As a Ligand

Design and Synthesis of Schiff Base Ligands Derived from 4-Methyl-2,6-pyridinedicarboxaldehyde

The presence of two reactive aldehyde groups on the this compound backbone allows for the systematic construction of complex multidentate ligands through Schiff base condensation with primary amines. This reaction, forming a carbon-nitrogen double bond (imine), is a cornerstone of coordination chemistry, providing ligands that are both straightforward to synthesize and exceptionally versatile in their coordination behavior. nih.govnih.gov

Synthesis of Symmetrical and Unsymmetrical Schiff Bases

The dual aldehyde functionality of this compound is ideal for creating symmetrical Schiff base ligands. These are typically formed in a one-step condensation reaction where two equivalents of a primary amine react with one equivalent of the dialdehyde (B1249045). This [1+2] condensation results in a symmetrical ligand, often with a pentadentate N₃O₂ or N₅ donor set if the amine contains additional donor atoms. For instance, the condensation with aminoalcohols or aminophenols yields ligands capable of bridging multiple metal centers. A related compound, 2,6-diformyl-4-methylphenol, readily undergoes condensation with amino-propanol to create symmetrical double Schiff base ligands that form dinuclear and trinuclear copper(II) complexes. researchgate.net

Unsymmetrical Schiff bases, which are argued to be better mimics for metal ion binding sites in biological systems, can also be synthesized, though their preparation requires more strategic approaches. yu.edu.joresearchgate.net One common method involves a step-wise condensation. First, a mono-condensed intermediate "half-unit" is formed by reacting the dialdehyde with one equivalent of a primary amine, often in the presence of a metal ion to trap the intermediate and prevent the formation of the symmetrical product. uchile.cl This intermediate, containing one unreacted aldehyde group, can then be reacted with a different primary amine to yield the unsymmetrical ligand. yu.edu.jo This stepwise approach allows for the introduction of two different functionalities into the final ligand structure.

Macrocyclic and Acyclic Schiff Base Architectures

Both acyclic (open-chain) and macrocyclic (closed-ring) Schiff base ligands can be derived from this compound. Acyclic ligands are the direct products of the [1+2] condensation reactions described above. researchgate.net These ligands are flexible and can adopt various conformations upon coordination to a metal ion.

Macrocyclic architectures are typically formed through a [2+2] condensation, where two molecules of the dialdehyde react with two molecules of a diamine. researchgate.netnih.gov This reaction often requires the presence of a metal ion to act as a template, guiding the reacting components into a cyclic arrangement. The resulting macrocycles are pre-organized structures that can encapsulate one or more metal ions, forming highly stable complexes. The inclusion of the 4-methyl group on the pyridine (B92270) ring can influence the solubility and electronic properties of these macrocyclic systems. For example, studies on the related 4-tert-butyl-2,6-diformylpyridine show that the substituent enhances the solubility of the resulting macrocycles in common organic solvents, facilitating their characterization. nih.gov

Complexation with Transition and Main Group Metal Ions

The Schiff base ligands derived from this compound readily coordinate with a wide range of metal ions, including those from the transition series and main group elements. The pyridine nitrogen, imine nitrogens, and any additional donor atoms from the amine precursors create a multidentate chelate that can satisfy the coordination requirements of various metals. nih.govmdpi.com

Formation of Mono- and Polymetallic Coordination Compounds

Depending on the specific structure of the Schiff base ligand and the reaction conditions, both mononuclear and polymetallic complexes can be formed. Acyclic pentadentate ligands derived from a [1+2] condensation typically form mononuclear complexes where a single metal ion is bound to the N₃O₂ donor set.

Polymetallic complexes, including dinuclear, trinuclear, and even one-dimensional polymeric structures, are frequently observed, particularly with macrocyclic ligands or acyclic ligands designed with specific bridging functionalities. researchgate.netasianpubs.org For instance, Schiff bases from 2,6-diformyl-4-methylphenol have been shown to form dinuclear doubly-bridged phenoxido copper(II) complexes and trinuclear species. researchgate.net Similarly, [2+2] macrocycles derived from 4-substituted-2,6-diformylpyridines are designed to host two metal ions within their cavity, leading to the formation of bimetallic complexes. nih.gov The template synthesis approach using pyridine-2,6-dicarboxaldehyde has also yielded dinuclear lead(II) complexes. banglajol.info

Influence of Metal Centers on Ligand Conformation and Complex Stability

The choice of the metal ion has a profound impact on the final structure and stability of the coordination compound. The metal ion's preferred coordination number, geometry (e.g., octahedral, square planar, tetrahedral), and ionic radius dictate the conformation adopted by the flexible Schiff base ligand. researchgate.netnih.gov

In the formation of macrocyclic complexes, the metal ion acts as a template, and its size is a critical factor. Research on macrocycles from 4-tert-butyl-2,6-diformylpyridine demonstrated that the size of the templating alkaline earth metal ion (Ca²⁺, Sr²⁺, Ba²⁺) directly influences the degree of twisting and folding within the macrocycle's structure. nih.gov A mismatch between the ionic radius of the metal and the size of the macrocyclic cavity can induce significant conformational changes in the ligand. nih.gov Furthermore, the nature of the metal center affects the electronic properties and stability of the complex. The interaction between the ligand's orbitals and the metal's d-orbitals can be studied using techniques like cyclic voltammetry and UV-Vis spectroscopy to understand the resulting complex's stability and redox behavior. nih.govresearchgate.net

Template Synthesis Approaches for Macrocyclic Complexes

The template effect is a powerful strategy for the synthesis of complex macrocyclic architectures that are otherwise difficult to obtain. e-bookshelf.demdpi.com In this approach, a metal ion is used to organize and pre-arrange the acyclic precursors (e.g., this compound and a diamine) into a specific spatial orientation that promotes the final ring-closing condensation reaction. researchgate.netbanglajol.info

Both transition metals, such as Cu(II) and Ni(II), and main group metals, like Pb(II) and alkaline earth ions (Ca²⁺, Sr²⁺, Ba²⁺), have proven effective as templates. nih.govbanglajol.infoacs.org The metal ion holds the reactive ends of the precursor molecules in close proximity, increasing the probability of the desired intramolecular cyclization over competing intermolecular polymerization. e-bookshelf.de The resulting macrocyclic complex is often highly stable. In many cases, the templating metal ion can be subsequently removed through demetallation procedures, yielding the metal-free macrocyclic ligand, which can then be used to coordinate with other metal ions. banglajol.info This template method is central to creating sophisticated hosts for single or multiple metal ions from precursors like this compound. researchgate.netnih.gov

Ligand Donor Atom Preferences and Coordination Modes

The structure of this compound features a central pyridine ring with two aldehyde groups at the 2 and 6 positions and a methyl group at the 4-position. This arrangement of donor atoms allows for a variety of coordination behaviors.

N-Donor, O-Donor, and Mixed-Donor Coordination Sites

The primary donor sites on the this compound ligand are the nitrogen atom of the pyridine ring and the oxygen atoms of the two aldehyde groups. This combination allows the ligand to act as:

N-donor: The pyridine nitrogen possesses a lone pair of electrons and can coordinate to a metal center. In some instances, particularly if the aldehyde groups are sterically hindered or if other stronger donor ligands are present, the ligand might coordinate solely through the nitrogen atom, acting as a monodentate ligand. jscimedcentral.com

O-donor: The carbonyl oxygen atoms of the aldehyde groups can also act as donor atoms. Coordination through one or both oxygen atoms can occur, although this is less common as a sole mode of binding for this type of ligand.

Mixed-Donor (N,O-donor): The most common and stable coordination mode for ligands of this type involves the simultaneous coordination of the pyridine nitrogen and one or both of the aldehyde oxygen atoms. ajol.infonih.gov This results in the formation of stable five- or six-membered chelate rings, which is entropically favored. The coordination of the pyridine nitrogen and both aldehyde oxygens to a metal center would classify it as a tridentate N,O,O'-donor ligand.

The methyl group at the 4-position of the pyridine ring is generally considered to be electronically donating. This can increase the electron density on the pyridine nitrogen, potentially enhancing its donor capability compared to the unsubstituted 2,6-pyridinedicarboxaldehyde (B58191).

Bidentate, Tridentate, and Hexadentate Coordination Geometries

Based on the available donor sites, this compound can adopt several coordination geometries:

Bidentate Coordination: The ligand can coordinate to a metal center in a bidentate fashion, typically involving the pyridine nitrogen and one of the aldehyde oxygen atoms (N,O-coordination). This would leave one aldehyde group uncoordinated, which could potentially interact with other metal centers or participate in further reactions.

Tridentate Coordination: This is the most anticipated coordination mode for this compound, where it acts as a planar tridentate ligand. The pyridine nitrogen and both aldehyde oxygen atoms coordinate to a single metal ion, forming a stable bicyclic chelate system. This mode is well-documented for the analogous pyridine-2,6-dicarboxylic acid, which forms numerous stable complexes with transition metals, lanthanides, and actinides. ajol.infonih.gov

Hexadentate Coordination: While less common for a single ligand of this type, it is conceivable that in the presence of two metal centers, the ligand could bridge them. Furthermore, in some complex structures, two of these tridentate ligands can coordinate to a single metal center, resulting in a hexacoordinate complex where the metal ion is surrounded by two N,O,O'-donor ligands.

The coordination of this compound to various metal ions is expected to yield complexes with diverse geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion's preferred coordination number and the stoichiometry of the complex. jscimedcentral.comresearchgate.net

Dynamic Processes within this compound Metal Complexes

While specific studies on the dynamic processes of this compound complexes are scarce, the behavior of analogous systems suggests that these complexes could exhibit interesting dynamic phenomena in solution.

Metallotropic Shifts and Solution Fluxionality

In complexes where this compound acts as a bidentate ligand with one uncoordinated aldehyde group, a dynamic equilibrium could exist in solution. This process, known as a metallotropic shift, would involve the metal center shifting its coordination from one aldehyde oxygen to the other. This would be observable by techniques such as variable-temperature NMR spectroscopy, where coalescence of the signals for the two aldehyde protons might be seen at higher temperatures.

Solution fluxionality can also arise from the dissociation and re-association of one of the donor arms of the ligand. For instance, in a tridentate complex, one of the M-O (aldehyde) bonds might break and reform, leading to a fluxional process without the complete dissociation of the ligand. The energy barrier for such a process would depend on the strength of the metal-oxygen bond.

Mechanistic Investigations of Intramolecular Rearrangements

Mechanistic studies of intramolecular rearrangements in complexes of analogous ligands often employ techniques like 2D NMR spectroscopy (EXSY - Exchange Spectroscopy) to probe the pathways of exchange. For a potential metallotropic shift in a bidentate complex of this compound, these studies could help determine whether the shift occurs through a dissociative mechanism (where the metal-oxygen bond is completely broken) or an associative mechanism (where the uncoordinated oxygen starts to bind before the other one has fully detached).

Furthermore, in hexacoordinate complexes with two tridentate ligands, intramolecular rearrangements such as the Bailar twist or Ray-Dutt twist could be possible, leading to the interconversion of different stereoisomers in solution.

Supramolecular Assemblies and Architectures Utilizing 4 Methyl 2,6 Pyridinedicarboxaldehyde

Self-Assembly Principles and Directing Interactions

The formation of sophisticated supramolecular structures from 4-Methyl-2,6-pyridinedicarboxaldehyde is governed by fundamental principles of molecular recognition and interaction. The specific geometry and electronic properties of the molecule dictate its behavior in self-assembly processes, primarily driven by non-covalent forces and dynamic covalent bonding.

Hydrogen Bonding Networks in Supramolecular Scaffolds

While this compound itself does not possess hydrogen bond donors, its constituent atoms are effective hydrogen bond acceptors. The nitrogen atom within the pyridine (B92270) ring and the oxygen atoms of the two aldehyde groups can participate in hydrogen bonding with suitable donor molecules. This acceptor capability is crucial for the pre-organization of components in a supramolecular system. In crystal engineering and solution, these sites can interact with solvents, substrates, or other building blocks that contain hydroxyl or amine groups, helping to guide the assembly process. mdpi.comresearchgate.net For instance, the formation of larger structures can be influenced by the hydrogen bonds formed between the building blocks and solvent molecules, which can direct the ultimate architecture. mdpi.com The development of ligand frameworks capable of supporting intramolecular hydrogen-bonding networks has become a significant area of study, underscoring the importance of these interactions in designing complex molecular systems. researchgate.net

Pi-Stacking and Other Non-Covalent Interactions

The aromatic pyridine core of this compound is central to its participation in π-stacking interactions. wikipedia.org These interactions occur between electron-rich and electron-poor aromatic systems, contributing significantly to the stability of supramolecular assemblies. wikipedia.orgwikipedia.org The pyridine ring, being relatively electron-deficient, can favorably stack with electron-rich aromatic rings. The methyl group at the 4-position can subtly influence these interactions by modifying the electronic distribution and steric profile of the ring.

Several modes of π-stacking are possible, including face-to-face (sandwich) and edge-to-face (T-shaped) orientations, though staggered, parallel-displaced arrangements are often energetically favored to minimize electrostatic repulsion. wikipedia.orgnih.gov These forces are fundamental in the construction of multi-dimensional supramolecular networks from pyridine-based ligands. rsc.orgresearchgate.net

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | Interaction between the electronegative N/O atoms of the aldehyde and pyridine ring with H-bond donor molecules. | Directs the initial positioning and orientation of interacting molecules. mdpi.comresearchgate.net |

| π-π Stacking | Non-covalent interaction between the aromatic pyridine rings of adjacent molecules. Can be face-to-face or edge-to-face. | Provides stability to the final assembly, particularly in layered or columnar structures. wikipedia.orgrsc.org |

| C–H–π Interactions | Weak interactions involving the C-H bonds of the methyl group or pyridine ring and the π-system of an adjacent aromatic ring. | Contributes to the overall stability and specific geometry of the supramolecular framework. researchgate.net |

Role of Imine Dynamic Chemistry in Self-Assembled Systems

The two aldehyde functional groups of this compound are key to its utility in dynamic covalent chemistry (DCC). rsc.org DCC utilizes reversible chemical reactions to form robust, yet adaptable, structures under thermodynamic control. The reaction between an aldehyde and a primary amine to form an imine is a cornerstone of DCC. rsc.orgnih.gov

This reversibility allows for "error-checking" and "proof-reading" during the assembly process. Kinetically formed, less stable structures can dissociate and re-form into the most thermodynamically stable product over time. rsc.org This process enables the synthesis of highly ordered and complex molecules, such as macrocycles and cages, from relatively simple precursors with high yields. The rigid 'C' or 'V' shape of the this compound building block, combined with its two reactive sites, makes it an ideal component for constructing discrete, symmetrical architectures through imine bond formation. rsc.org

Construction of Advanced Supramolecular Structures

The principles of self-assembly are applied to construct sophisticated and functional supramolecular systems using this compound as a primary component.

Macrocyclic Host Systems (e.g., Crown Ethers, Cryptands)

The difunctional nature of this compound makes it an excellent candidate for the synthesis of macrocycles through condensation reactions. By reacting it with di- or polyamines, large ring structures can be formed via dynamic imine chemistry. For example, a [2+2] condensation between two molecules of the dialdehyde (B1249045) and two molecules of a linear diamine would yield a rectangular-shaped macrocycle.

These macrocycles can function as host systems, capable of encapsulating guest molecules within their central cavity. The pyridine nitrogen and imine bonds can act as coordination sites for metal ions, while the cavity size and shape, determined by the choice of building blocks, allow for selective binding of neutral organic guests. This template-directed approach, which relies on non-covalent interactions to pre-organize the building blocks before the covalent bonds are formed, is a powerful strategy for creating mechanically-interlocked molecules and complex host-guest systems. rsc.org

| Precursor 1 | Precursor 2 | Resulting Structure Type | Key Chemistry |

| This compound | Linear Diamine | [n+n] Macrocycle | Dynamic Imine Condensation |

| This compound | Tris(2-aminoethyl)amine | [2+3] Cage/Cryptand | Dynamic Imine Condensation |

Nanoscale Grids and Frameworks

Beyond discrete molecules, this compound is a valuable linker for creating extended, porous materials such as Covalent Organic Frameworks (COFs). ambeed.comtcichemicals.com COFs are crystalline polymers with a porous structure built from organic monomers linked by strong covalent bonds.

In this context, the dialdehyde acts as a rigid building block. When reacted with complementary multifunctional linkers, such as planar triamines (e.g., 1,3,5-triaminobenzene), it forms extended two-dimensional sheets with a regular, porous network of hexagonal or other polygonal pores. The connections in these frameworks are typically robust imine bonds formed under solvothermal conditions, which leverages the principles of dynamic covalent chemistry to achieve a highly ordered, crystalline structure. rsc.org The resulting frameworks possess high thermal stability and permanent porosity, making them suitable for applications in gas storage and separation. The methyl group on the pyridine ring would be oriented into the pores, where it could influence the selective adsorption of guest molecules.

Polyrotaxane and Superphane (B14601998) Formation

There is no available research that details the use of this compound as a building block or precursor in the synthesis of either polyrotaxane or superphane architectures. While related compounds, such as 2,6-pyridinedicarboxaldehyde (B58191), have been utilized in the one-pot self-assembly of certain superphanes, this specific methylated derivative has not been featured in similar published studies.

Host-Guest Chemistry and Enclathration Phenomena

No studies were found that investigate the role of this compound as either a host or a guest molecule in host-guest complexes. Consequently, there is no data on its enclathration behavior, binding affinities, or the structural characteristics of any potential inclusion compounds it might form.

Therefore, the generation of an article with the specified outline focusing exclusively on this compound is not possible at this time.

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 2,6 Pyridinedicarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-Methyl-2,6-pyridinedicarboxaldehyde, providing detailed information about the chemical environment of each atom.

The ¹H and ¹³C NMR spectra of this compound are distinguished by characteristic chemical shifts that reflect the molecule's electronic structure. The presence of two electron-withdrawing aldehyde groups and an electron-donating methyl group on the pyridine (B92270) ring significantly influences the positions of the proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two equivalent protons at the 3 and 5 positions of the pyridine ring and the aldehyde protons. The methyl group will appear as a singlet in the aliphatic region. The anticipated chemical shifts are influenced by the electronic effects of the substituents. The aldehyde protons are significantly deshielded and appear at a high chemical shift (around 10 ppm). The pyridine ring protons are also deshielded due to the electronegativity of the nitrogen atom and the aldehyde groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons of the pyridine ring, and the methyl carbon. The carbonyl carbons are highly deshielded and resonate at the lowest field (around 190-200 ppm). The chemical shifts of the pyridine ring carbons are influenced by the positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2, C-6 | - | ~153 |

| C-3, C-5 | ~8.0 - 8.2 | ~125 - 127 |

| C-4 | - | ~150 - 152 |

| -CHO | ~10.0 - 10.2 | ~192 - 194 |

| -CH₃ | ~2.4 - 2.6 | ~20 - 22 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics and thermodynamics of dynamic processes in molecules. For derivatives of this compound, such as its coordination complexes, DNMR can be employed to study fluxional processes. These processes can include the interconversion of coordinated and pendant groups in a ligand. rsc.org By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the rates and activation energies of these dynamic exchanges. rsc.org Such studies provide valuable insights into the mechanisms of conformational changes and the stability of different isomers.

When this compound acts as a ligand to form complexes with paramagnetic metal ions, such as Ru(III), the resulting compounds present a challenge for standard NMR spectroscopy. nih.gov The unpaired electron at the metal center causes significant broadening and shifting of the NMR signals. nih.gov However, these paramagnetic shifts, also known as hyperfine shifts, can provide detailed information about the electronic structure and magnetic properties of the complex. nih.gov

Advanced NMR techniques are required to acquire and interpret the spectra of these paramagnetic compounds. These techniques often involve measurements at various temperatures to separate the temperature-dependent hyperfine contribution from the temperature-independent orbital contribution to the total NMR shift. nih.gov Theoretical methods, such as relativistic density functional theory (DFT), are often used in conjunction with experimental data to analyze the hyperfine shifts and understand the distribution of spin density within the molecule. nih.gov This combined approach allows for a detailed characterization of the "through-bond" (contact) and "through-space" (pseudocontact) contributions to the hyperfine shifts of the individual atoms in the pyridine ligand. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes include:

C=O Stretch: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the carbonyl group of the two aldehyde functionalities.

C-H Stretch (aldehyde): A pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ are indicative of the C-H stretching vibration of the aldehyde group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the pyridine ring.

Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring.

C-H Bending (methyl): Bending vibrations for the methyl group are expected in the 1375-1450 cm⁻¹ region.

Upon coordination of this compound to a metal center, shifts in the positions of these vibrational bands can be observed. For instance, a shift in the C=O stretching frequency can indicate the involvement of the aldehyde oxygen in coordination. Similarly, changes in the pyridine ring vibrations can confirm the coordination of the pyridine nitrogen to the metal.

Table 2: Characteristic FT-IR Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H Stretch | 2810 - 2830 and 2710 - 2730 | Weak |

| C=O Stretch | 1700 - 1720 | Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |

| Methyl C-H Bend | 1375 - 1450 | Medium |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful techniques used to probe the electronic structure and photophysical properties of molecules. In the context of this compound and its derivatives, these methods provide valuable insights into their electronic transitions, fluorescence, and luminescence characteristics, which are crucial for the design of chemical probes and sensors.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis region of the electromagnetic spectrum (typically 200-800 nm), electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure and electronic environment.

For organic molecules like this compound, the most common electronic transitions observed in the UV-Vis spectrum are π → π* and n → π* transitions. libretexts.orglibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. libretexts.orguzh.ch They are typically high-energy transitions, resulting in strong absorption bands, often with high molar absorptivity (ε) values. libretexts.orguzh.ch In aromatic systems and compounds with conjugated double bonds, such as the pyridine ring in this compound, these transitions are prominent. For instance, the absorption bands observed in pyridinedicarboxylate-Tb(III) complexes between 220 and 300 nm are attributed to π → π* transitions of the ligand. nih.gov

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) molecular orbital, typically associated with lone pairs on heteroatoms like nitrogen and oxygen, to a π* antibonding molecular orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are generally lower in energy, occurring at longer wavelengths, and have significantly lower molar absorptivities. libretexts.orguzh.ch The presence of the nitrogen atom and the carbonyl oxygen atoms in this compound suggests the possibility of n → π* transitions.

The solvent environment can influence the position of these absorption bands. A "red shift" (bathochromic shift) to longer wavelengths can occur, often due to a lowering of the excited state energy. libretexts.org Conversely, a "blue shift" (hypsochromic shift) to shorter wavelengths is observed when the ground state is stabilized more than the excited state. libretexts.org

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Electron excitation from a π bonding to a π* antibonding orbital. | 200 - 400 | High (often > 10,000) |

| n → π* | Electron excitation from a non-bonding orbital to a π* antibonding orbital. | 300 - 500 | Low (< 2,000) |

Fluorescence and Luminescence Studies of Designed Probes

Fluorescence and luminescence are emission processes where a molecule, after being electronically excited by absorbing light, returns to its ground state by emitting a photon. These phenomena are the basis for the development of highly sensitive and selective chemical probes. Derivatives of this compound can be incorporated into larger molecular frameworks to create such probes.

For example, pyridinedicarboxylate ligands, which are structurally related to this compound, can form complexes with lanthanide ions like Terbium(III) (Tb³⁺) to create luminescent probes. nih.gov In these systems, the organic ligand acts as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov The emission spectra of such Tb³⁺ complexes typically show sharp, well-defined peaks corresponding to transitions within the f-orbitals of the metal ion. nih.gov For instance, characteristic emission wavelengths for Tb³⁺ are observed at approximately 490, 545, 585, and 622 nm. nih.gov

The luminescence of these probes can be modulated by the presence of specific analytes. For example, the interaction of a pyridinedicarboxylate-Tb(III) complex with adenosine triphosphate (ATP) can lead to quenching of the luminescence, allowing for the monitoring of ATP concentrations. nih.gov This quenching effect can be due to interactions such as π-π stacking between the analyte and the chelating ligand. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. mdpi.comcreative-proteomics.com In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. thesciencein.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

A key feature of ESI is that it typically produces intact molecular ions with minimal fragmentation. mdpi.com For compounds containing basic sites, such as the nitrogen atom in the pyridine ring of this compound, protonated molecules, denoted as [M+H]⁺, are commonly observed. mdpi.com This allows for the direct determination of the molecular weight of the compound.

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer through techniques like tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern provides valuable information about the compound's structure. For fused nitrogen-containing ring systems, fragmentation often occurs at the heterocyclic rings. nih.gov

Table 2: Key Features of Electrospray Ionization Mass Spectrometry (ESI-MS)

| Feature | Description |

|---|---|

| Ionization Method | Soft ionization, suitable for polar and thermally labile compounds. |

| Typical Ions Formed | Protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). |

| Fragmentation | Minimal fragmentation in single-stage MS; fragmentation can be induced in MS/MS experiments. |

| Applications | Molecular weight determination, structural elucidation through fragmentation analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. impactfactor.org In GC, a volatile sample is injected into a heated column, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. hpst.cz As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected.

The ionization method most commonly used in GC-MS is Electron Ionization (EI), which is a "hard" ionization technique. nih.gov In EI, the analyte molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. nih.gov This fragmentation is highly reproducible and results in a characteristic mass spectrum that can be used as a "fingerprint" for compound identification by comparing it to spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). impactfactor.org

For aldehydes, GC-MS analysis can sometimes be challenging due to their reactivity. und.edu Derivatization techniques are often employed to convert the aldehydes into more stable and volatile derivatives prior to analysis. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. wikipedia.org In FAB-MS, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgumd.edu This bombardment causes the desorption and ionization of the analyte molecules from the matrix.

Similar to ESI, FAB is a soft ionization method that produces primarily intact molecular ions, such as protonated molecules ([M+H]⁺) or sodiated molecules ([M+Na]⁺), with minimal fragmentation. wikipedia.orguni-koeln.de This makes it useful for determining the molecular weight of polar, non-volatile, and thermally unstable compounds. creative-proteomics.com The technique has been widely applied to the analysis of biomolecules like peptides and carbohydrates. creative-proteomics.comtaylorfrancis.com While it has been largely superseded by ESI and MALDI (Matrix-Assisted Laser Desorption/Ionization) in many applications, FAB-MS remains a valuable technique for certain types of analyses.

Table 3: Comparison of Mass Spectrometry Ionization Techniques

| Technique | Ionization Principle | Fragmentation | Typical Analytes |

|---|---|---|---|

| Electrospray Ionization (ESI) | Soft ionization from charged droplets. | Low (can be induced). | Polar, thermally labile, high MW. |

| Electron Ionization (EI) | Hard ionization by electron beam. | Extensive and reproducible. | Volatile, thermally stable. |

| Fast Atom Bombardment (FAB) | Soft ionization by neutral atom beam. | Low. | Polar, non-volatile, thermally unstable. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional structure of molecules, from the parent ligands to the final metal complexes. nih.govnih.gov For derivatives of this compound, this analysis would reveal critical information about the coordination geometry of the metal center. For instance, in related Schiff base complexes derived from 2,6-pyridinedicarboxaldehyde (B58191), X-ray diffraction has been used to confirm the formation of various coordination environments, such as octahedral or square planar geometries, depending on the metal ion and other coordinating ligands. nih.govekb.eg

Complementary Analytical Methods

While X-ray crystallography provides unparalleled structural detail, it is often complemented by other analytical techniques that confirm the bulk purity and composition of the synthesized compounds and probe their properties in solution.

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized ligands and their metal complexes. ekb.egresearchgate.net The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound. For Schiff base complexes of this compound, elemental analysis would confirm the stoichiometry of the metal-to-ligand ratio in the final complex.

Table 1: Representative Elemental Analysis Data for a Hypothetical Metal Complex of a Schiff Base Derived from this compound

| Compound Formula | Element | Calculated (%) | Found (%) |

| [M(L)Cl₂] | C | Value | Value |

| H | Value | Value | |

| N | Value | Value |

Note: This table is illustrative. Specific experimental data for complexes of this compound is not available in the public domain literature reviewed.

Molar conductivity measurements are performed on solutions of the metal complexes to determine their electrolytic nature. The conductivity of a solution is dependent on the number and charge of the ions present. By measuring the molar conductivity in a suitable solvent, such as DMF or DMSO, it is possible to distinguish between electrolytic and non-electrolytic complexes. longdom.org For example, a neutral complex will exhibit a very low molar conductivity, while a complex that dissociates into ions in solution will have a significantly higher value. This information is vital for correctly formulating the structure of the complex, indicating whether anions are directly coordinated to the metal center or are present as counter-ions in the crystal lattice.

Table 2: Expected Molar Conductivity Ranges for Metal Complexes in Common Solvents

| Electrolyte Type | Molar Conductivity in DMF (Ω⁻¹ cm² mol⁻¹) | Molar Conductivity in DMSO (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 40 | < 50 |

| 1:1 electrolyte | 65-90 | 50-90 |

| 1:2 electrolyte | 130-170 | 100-150 |

| 1:3 electrolyte | 200-260 | 160-220 |

Note: These are general ranges and can vary depending on the specific complex and experimental conditions.

Magnetic susceptibility measurements are a key tool for investigating the electronic structure of transition metal complexes, specifically the number of unpaired electrons. This information allows for the determination of the metal ion's oxidation state and its spin state (high-spin or low-spin), which in turn provides insights into the coordination geometry. The magnetic moment of a complex is typically measured using a Gouy balance or a SQUID magnetometer and is expressed in Bohr magnetons (B.M.). For example, Cu(II) complexes with one unpaired electron are expected to have a magnetic moment around 1.73 B.M., while high-spin Fe(III) complexes with five unpaired electrons will have a magnetic moment close to 5.92 B.M. These experimental values are compared to theoretical spin-only values to deduce the electronic configuration and geometry of the metal center in complexes of this compound derivatives.

Table 3: Theoretical Spin-Only Magnetic Moments for Common Metal Ions

| Metal Ion | dⁿ Configuration | Number of Unpaired Electrons | Spin-Only Magnetic Moment (μ_so) (B.M.) |

| Ti³⁺ | d¹ | 1 | 1.73 |

| V³⁺ | d² | 2 | 2.83 |

| Cr³⁺ | d³ | 3 | 3.87 |

| Mn²⁺/Fe³⁺ | d⁵ (high spin) | 5 | 5.92 |

| Fe²⁺ | d⁶ (high spin) | 4 | 4.90 |

| Co²⁺ | d⁷ (high spin) | 3 | 3.87 |

| Ni²⁺ | d⁸ | 2 | 2.83 |

| Cu²⁺ | d⁹ | 1 | 1.73 |

Scanning Tunneling Microscopy (STM) for Surface Adsorption Studies

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. This methodology is exceptionally well-suited for investigating the adsorption behavior and self-assembly of molecules like this compound on various substrates. By probing the local density of states (LDOS) near the Fermi level, STM provides detailed insights into molecular arrangement, orientation, and electronic properties at the single-molecule level. While direct STM studies specifically targeting this compound are not extensively documented in the literature, a wealth of information on closely related pyridine derivatives provides a strong foundation for understanding its potential surface interactions.

The adsorption of pyridine and its functionalized derivatives is often studied on noble metal surfaces, such as gold (Au(111)) and silver (Ag(110)), as well as on graphite (HOPG). The interaction between the molecule and the substrate is governed by a delicate balance of forces, including van der Waals interactions, hydrogen bonding, and potential coordination through the nitrogen lone pair of electrons.

Research on pyridine adsorption on Au(111) has shown that the orientation of the molecule can be influenced by the applied electrochemical potential. unlp.edu.ar Molecules may adsorb in a vertical orientation, interacting with the surface via the nitrogen atom, or in a parallel, π-bonded orientation. unlp.edu.ar For functionalized pyridines, such as 4-mercaptopyridine on Au(111), the interaction is often dominated by the thiol group, which forms a strong bond with the gold surface. uni-ulm.de In such cases, STM can reveal the formation of highly ordered self-assembled monolayers (SAMs). uni-ulm.de

The aldehyde functional groups in this compound are expected to play a significant role in its surface adsorption and self-assembly. These polar groups can participate in intermolecular hydrogen bonding, leading to the formation of ordered two-dimensional networks on the substrate. The methyl group at the 4-position can also influence the packing density and arrangement of the molecules within these assemblies.

STM studies on similar aromatic systems have demonstrated the ability to resolve intramolecular features and determine the precise orientation of molecules on the surface. For instance, studies on 4,4′-dithiodipyridine on Au(111) have not only elucidated the planar adsorption geometry but also, through the complementary technique of Scanning Tunneling Spectroscopy (STS), determined the positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) relative to the Fermi level of the substrate. acs.org

The following table summarizes typical findings from STM studies of pyridine derivatives on a Au(111) surface, which can serve as a model for what might be expected for this compound.

| Parameter | Observed Finding for Pyridine Derivatives | Reference |

| Substrate | Au(111) | uni-ulm.deacs.orgacs.org |

| Adsorption Geometry | Planar or tilted orientation, influenced by functional groups and surface potential. | unlp.edu.aracs.org |

| Self-Assembly | Formation of ordered 2D arrays and supramolecular networks. | acs.orgnih.gov |

| Intermolecular Interactions | Dominated by van der Waals forces and hydrogen bonding. | acs.org |

| HOMO-LUMO Gap (from STS) | Typically in the range of 3-4 eV, can be influenced by molecule-substrate interaction. | acs.org |

| Surface Coverage | Can be controlled by deposition conditions and solution concentration. | acs.orgnih.gov |

Detailed research findings on related molecules further inform the expected outcomes of STM studies on this compound. For example, in situ STM of 2-mercaptopyridine on a Au(111) electrode revealed that the molecular adlayer structure is stable against oxidation and anionic adsorption at positive potentials. acs.org Furthermore, density functional theory (DFT) calculations often complement experimental STM results, providing insights into the most energetically favorable adsorption sites and geometries. For 4-mercaptopyridine on Au(111), near-bridge sites were identified as preferential for isolated molecules in a tilted configuration. uni-ulm.de The binding energy for such an interaction was calculated to be approximately -1.415 eV. uni-ulm.de

The following interactive table presents hypothetical data that could be obtained from an STM/STS study of this compound on a Au(111) surface, based on typical values for similar aromatic molecules.

| Property | Value |

| Adsorption Energy (eV) | -1.2 to -1.8 |

| Molecular Height (Å) | 2.5 - 3.5 |

| Nearest-Neighbor Distance (Å) | 5.0 - 7.0 |

| HOMO Position (eV below EF) | -1.5 to -2.5 |

| LUMO Position (eV above EF) | 1.8 to 2.8 |

Theoretical and Computational Investigations of 4 Methyl 2,6 Pyridinedicarboxaldehyde Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are pivotal in elucidating the electronic and geometric properties of molecules like 4-Methyl-2,6-pyridinedicarboxaldehyde. These computational methods provide a theoretical framework to understand and predict molecular behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse for calculating the ground-state properties of molecules, providing a balance between accuracy and computational cost. DFT methods have been successfully applied to determine the optimized geometry and vibrational frequencies of various pyridine (B92270) derivatives. researchgate.netresearchgate.net

For systems similar to this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict molecular geometries. researchgate.net For instance, in a study of a related compound, DFT optimization starting from an experimental crystal structure resulted in geometric parameters that were in good agreement with the solid-state structure. researchgate.net The accuracy of these predictions can be high, with typical errors in non-hydrogen atom positions being less than 0.1 Å. nih.gov

The choice of basis set, such as 6-311+G(d,p), is crucial for obtaining reliable results. researchgate.net These calculations can reveal important structural details, such as the planarity of the pyridine ring and the orientation of the substituent groups. For example, in a study of a pillared Hofmann compound containing a 3-methyl-4,4'-bipyridine (B8248010) ligand, DFT calculations showed that while the average dihedral angle between the pyridine rings was 90°, the local dihedral angles were closer to 80°. nih.gov

Table 1: Illustrative DFT-Calculated Ground State Properties

This table is a representative example of the types of data that can be obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

| Property | Calculated Value |

| Total Energy | Value (Hartrees) |

| Dipole Moment | Value (Debye) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value (eV) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of excited-state properties and the prediction of electronic absorption spectra. rsc.org This method is widely used to understand the electronic transitions that occur when a molecule absorbs light. rsc.orgnih.gov

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the peak positions and intensities in an absorption spectrum. rsc.orgcnr.it The accuracy of TD-DFT in reproducing experimental excitation energies is generally considered to be good, with an average error that can be defined and benchmarked. rsc.org For many organic molecules, the average error in excitation energies can be as low as 0.06 eV. cnr.it

The choice of functional and basis set is also critical in TD-DFT calculations. researchgate.net For example, studies on similar molecules have utilized TD-DFT to provide a theoretical understanding of their optical properties. nih.gov By simulating the absorption spectrum, researchers can assign the observed experimental bands to specific electronic transitions within the molecule.

Table 2: Representative TD-DFT Spectroscopic Predictions

This table illustrates the kind of data generated by TD-DFT calculations to predict a molecule's UV-Vis spectrum. The specific values for this compound would need to be determined through specific calculations.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | Value | Value | HOMO -> LUMO |

| S0 -> S2 | Value | Value | HOMO-1 -> LUMO |

| S0 -> S3 | Value | Value | HOMO -> LUMO+1 |

Analysis of Bonding and Intermolecular Interactions

Understanding the nature of chemical bonds and intermolecular forces is crucial for predicting the behavior of molecular systems. Several computational techniques are employed to analyze these interactions in detail.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and delocalization effects within a molecule. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wikipedia.orgq-chem.com

NBO analysis provides a quantitative measure of the electron density in these localized orbitals, with ideal Lewis-type orbitals having occupancies close to 2.000. wikipedia.org Deviations from this ideal occupancy indicate electron delocalization, which can be quantified by second-order perturbation theory analysis of the Fock matrix. wisc.edu This analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insight into hyperconjugative effects. researchgate.net

For a molecule like this compound, NBO analysis could be used to determine the natural atomic charges on each atom, the hybridization of the atoms in the pyridine ring and the aldehyde groups, and the extent of π-conjugation within the system.

Table 3: Example of NBO Analysis Data

This table provides a hypothetical example of the output from an NBO analysis. The actual values would be specific to this compound.

| Bond/Lone Pair | Occupancy | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| σ(C-C) | Value | e.g., LP(N) | e.g., σ(C-C) | Value |

| σ(C=O) | Value | e.g., π(C=C) | e.g., π(C=O) | Value |

| LP(N) | Value | - | - | - |

Energy-Decomposition Analysis (EDA) and EDA-NOCV

Energy Decomposition Analysis (EDA) is a method used to partition the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. rsc.orgchemrxiv.org This allows for a detailed understanding of the nature of the chemical bond. nih.gov

The EDA method combined with Natural Orbitals for Chemical Valence (NOCV) provides a powerful tool for analyzing the orbital interaction term. nih.govscm.com EDA-NOCV decomposes the orbital interaction into contributions from different types of orbitals (e.g., σ, π), offering a quantitative and chemically intuitive picture of the bonding. nih.gov This approach has been successfully applied to understand metal-ligand bonding in transition metal complexes. nih.govresearchgate.net

For a system involving this compound, EDA could be used to analyze its interaction with other molecules or ions. For instance, if it were acting as a ligand, EDA could elucidate the nature of the coordinate bond.

Table 4: Illustrative EDA Components of Interaction Energy

This table shows a representative breakdown of interaction energy from an EDA calculation. The specific values would depend on the interacting system involving this compound.

| Energy Component | Value (kcal/mol) |

| Pauli Repulsion (ΔE_Pauli) | Value |

| Electrostatic Interaction (ΔE_elstat) | Value |

| Orbital Interaction (ΔE_orb) | Value |

| Total Interaction Energy (ΔE_int) | Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). researchgate.net

MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.netdiva-portal.org For this compound, the MEP map would likely show negative potential around the nitrogen atom and the oxygen atoms of the aldehyde groups, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the aldehyde groups and the methyl group would likely exhibit positive potential.

Non-Covalent Interaction (NCI) Plot Index Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions within and between molecules. sigmaaldrich.comambeed.com These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. ambeed.combldpharm.com

The NCI method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). sigmaaldrich.com Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. ambeed.com By plotting the reduced density gradient against the electron density, characteristic peaks emerge that signify different types of interactions. matrixscientific.com

A key feature of NCI analysis is the visualization of these interactions in three-dimensional space. Isosurfaces are generated and color-coded to differentiate the nature of the interactions. Typically:

Blue isosurfaces indicate strong, attractive interactions such as hydrogen bonds. matrixscientific.com

Green isosurfaces represent weaker, delocalized van der Waals interactions. matrixscientific.com

Red isosurfaces signify repulsive interactions, such as steric clashes. sigmaaldrich.com

For this compound, NCI plot analysis could elucidate intramolecular interactions, such as hydrogen bonding between the aldehyde groups and the pyridine nitrogen, as well as intermolecular interactions in a dimer or crystal lattice. The methyl group's influence on the electronic landscape and steric environment could also be precisely mapped.

Table 1: Illustrative NCI Analysis Parameters for a Hypothetical Dimer of this compound

| Interaction Type | Sign(λ₂)ρ Range (a.u.) | Color | Description |

| Strong Attractive (e.g., Hydrogen Bond) | -0.04 to -0.02 | Blue | Indicates strong stabilizing interactions, potentially involving the aldehyde oxygen and hydrogen atoms on an adjacent molecule. |

| Weak Attractive (van der Waals) | -0.01 to 0.00 | Green | Represents dispersive forces, likely present between the pyridine rings and methyl groups of interacting molecules. |

| Repulsive (Steric Clash) | 0.01 to 0.02 | Red | Highlights areas of steric hindrance, possibly involving the aldehyde groups or the methyl group depending on the dimer conformation. |

This table is a generalized representation of how NCI data is categorized. Actual values would be derived from specific quantum chemical calculations of the system.

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. nih.govresearchgate.net This approach allows for the calculation of atomic properties and a detailed characterization of chemical bonding based on the topology of the electron density. nih.gov

The core of QTAIM is the analysis of critical points in the electron density, where the gradient of the density is zero. chemicalbook.com These points are classified to define atoms (nuclear critical points), bonds (bond critical points), rings (ring critical points), and cages (cage critical points). chemicalbook.com

For a given bond, the properties at the bond critical point (BCP) are particularly revealing:

Electron Density (ρ(r)) : A higher value indicates a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Ellipticity (ε) : Measures the deviation of the electron density from cylindrical symmetry around the bond path, indicating the π-character of a bond.

In the context of this compound, QTAIM could be applied to quantify the covalent bond strengths within the molecule, assess the aromaticity of the pyridine ring, and characterize any intramolecular hydrogen bonds. It offers a quantitative framework to understand the electronic effects of the methyl and aldehyde substituents on the pyridine ring. nist.govnih.gov

Table 2: Hypothetical QTAIM Bond Critical Point Data for Selected Bonds in this compound

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interaction Type |

| C=O (Aldehyde) | ~0.35 | > 0 | Polar Covalent |

| C-C (Ring) | ~0.30 | < 0 | Covalent |

| C-N (Ring) | ~0.32 | < 0 | Polar Covalent |

| C-H (Methyl) | ~0.28 | < 0 | Covalent |

| O···H (Intramolecular) | ~0.02 | > 0 | Weak Closed-Shell |

This table presents expected ranges for QTAIM parameters for different bond types. Precise values would be obtained from quantum mechanical calculations on the molecule's optimized geometry.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, conformational changes, and thermodynamic properties.

For this compound, MD simulations would be invaluable for understanding its dynamic properties, particularly in a solvent. Key applications would include:

Conformational Analysis : Exploring the rotational freedom of the aldehyde groups and the preferred orientations in solution.

Solvation Structure : Investigating how solvent molecules (e.g., water, ethanol) arrange around the solute molecule and quantifying the strength of solute-solvent interactions.

Transport Properties : Calculating properties such as the diffusion coefficient of the molecule in a given solvent.

Aggregation Behavior : Simulating the self-assembly or aggregation of multiple molecules to understand the initial stages of crystal formation or behavior in concentrated solutions.

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. These parameters are typically derived from experimental data or high-level quantum mechanical calculations. The simulation would track the trajectory of each atom over a set period, from picoseconds to microseconds, allowing for the analysis of time-averaged properties and dynamic events.

Research Applications of 4 Methyl 2,6 Pyridinedicarboxaldehyde in Functional Materials and Catalysis

Ligand Design for Catalytic Systems

The strategic design of ligands is paramount in the development of efficient catalytic systems. The presence of two aldehyde functionalities and a nitrogen atom within the pyridine (B92270) ring of 4-Methyl-2,6-pyridinedicarboxaldehyde allows for the formation of stable complexes with a variety of metal centers. These aldehyde groups are readily condensed with amines to form Schiff base ligands, which are widely studied in coordination chemistry due to their straightforward synthesis and versatile coordination behavior. nih.gov

Homogeneous Catalysis Research

In the realm of homogeneous catalysis, Schiff base ligands derived from substituted aldehydes are known to form stable and catalytically active metal complexes. nih.govresearchgate.net These complexes, where a central metal ion is coordinated to the organic ligand, can effectively catalyze a range of chemical transformations. For instance, Schiff base complexes have been investigated for their catalytic activity in oxidation reactions. researchgate.net The electronic and steric properties of the ligand, influenced by substituents like the methyl group in this compound, can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. Research into rhodium complexes with Schiff base ligands has shown their efficacy in hydroformylation and polymerization reactions. nih.gov While specific studies focusing solely on this compound in homogeneous catalysis are emerging, the established catalytic prowess of related Schiff base complexes provides a strong foundation for future investigations.

Heterogeneous Catalysis and Functionalized Resins

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, researchers have explored the immobilization of catalytic complexes onto solid supports. Functionalized resins, such as Amberlite XAD-4, have been modified using 2,6-pyridinedicarboxaldehyde (B58191) to create heterogeneous catalysts. rsc.org This approach involves anchoring the ligand or its metal complex onto the resin's surface. Such supported catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, which are crucial for industrial applications. The porous nature of the resin can also influence the accessibility of the catalytic sites and the selectivity of the reaction. Polyoxometalates immobilized on functionalized Merrifield resin have demonstrated potential as catalysts for oxidation reactions. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Based on Pyridinedicarboxaldehydes

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from metal nodes or clusters and organic linkers. The selection of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting framework. Pyridine-based linkers are of particular interest due to the coordinating ability of the nitrogen atom, which can influence the framework's properties and potential applications.

Pyridine-2,6-dicarboxylic acid, a close chemical relative of this compound, has been used in the synthesis of MOFs with varying dimensionalities and network structures. rsc.orgnih.govresearchgate.net These materials have shown potential in areas such as gas storage and separation. The introduction of aldehyde functionalities, as present in this compound, provides a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities within the pores of the framework.

Similarly, in the field of COFs, which are constructed entirely from light elements linked by strong covalent bonds, aldehyde-containing monomers are common building blocks. researchgate.net Pyridine-based COFs have been synthesized and investigated for applications such as the adsorption of pollutants. nih.govnih.gov The inherent porosity and designable structure of COFs make them promising candidates for catalysis, gas storage, and sensing. nih.gov While direct synthesis of MOFs and COFs using this compound is an active area of research, the successful use of analogous pyridine-based linkers highlights the potential of this compound in creating novel porous materials.

Development of Advanced Functional Materials

The unique electronic and structural characteristics of molecules derived from this compound make them attractive for the development of advanced functional materials with applications in electronics, photonics, and sensing.